molecular formula C6H5BrFN B1266173 4-Bromo-2-fluoroaniline CAS No. 367-24-8

4-Bromo-2-fluoroaniline

Cat. No.: B1266173
CAS No.: 367-24-8
M. Wt: 190.01 g/mol
InChI Key: GZRMNMGWNKSANY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Bromo-2-fluoroaniline plays a significant role in biochemical reactions, particularly in the synthesis of boronic acid derivatives. It interacts with enzymes and proteins involved in these synthetic pathways. For instance, it has been used in the synthesis of 4-amino-3-fluorophenyl boronic acid, which is crucial for ultraviolet-visible titration . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes, facilitating various biochemical transformations.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression. Toxic or adverse effects have been observed at high doses, including potential damage to the respiratory system . These findings highlight the importance of dosage control in experimental settings.

Comparison with Similar Compounds

Properties

IUPAC Name

4-bromo-2-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrFN/c7-4-1-2-6(9)5(8)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRMNMGWNKSANY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90190141
Record name 4-Bromo-2-fluoroaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

367-24-8
Record name 4-Bromo-2-fluoroaniline
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Record name 4-Bromo-2-fluoroaniline
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Record name 4-Bromo-2-fluoroaniline
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Record name 4-bromo-2-fluoroaniline
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Synthesis routes and methods I

Procedure details

160 Parts of solid N-bromosuccinimide were added in portions over a 2 hour period to a solution of 100 parts of 2-fluoroaniline in 400 parts of methylene chloride cooled to 0°. After stirring for 20 minutes, the dark red mixture was washed four times; 200 parts of cold water were used for each washing. The red organic phase was dried with anhydrous sodium sulfate and evaporated at 300 mm.Hg to yield 164 parts of brown, oily 4-bromo-2-fluoroaniline, nD25 : 1.5885.
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Synthesis routes and methods II

Procedure details

Cycle 1. Methylene chloride, 125 ml, and 32.2 g (0.1 mol) tetrabutylammonium bromide were mixed in a 200-ml, 3-necked roundbottom flask, equipped with a mechanical stirrer, a thermometer, an addition funnel and a water condenser leading to a mineral oil bubbler. Bromine, 16.0 g (0.1 mol), was added to the mixture over 15 minutes at room temperature. The temperature of the mixture rose from 24° C. to 30° C. The contents of the flask were stirred for 30 minutes. 2-Fluoroaniline, 11.1 g (0.1 mol), at room temperature was added to the mixture in one portion. The temperature of the mixture rose to 40° C. The orange solution immediately turned yellowish. After stirring for 15 minutes, the solution turned milky and the temperature was 32° C. After 30 more minutes solids were observed. The solution was filtered and the solids washed with ice-cold methylene chloride until white. On air-drying 9 g of product (Solid I) was obtained. The melting point was >200° C. LC analysis showed only desired product with a trace of impurity. LC analysis of the mother liquor (I) showed that it contained some desired product and some dibrominated compound.
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Synthesis routes and methods III

Procedure details

In a suitable aprotic solvent (e.g., CH2Cl2, toluene, fluorobenzene, or the like) 1 mole of tetrabutylammonium bromide is dissolved and stirred as 1 mole of Br2 (bromine) is added. This mixture of tetrabutylammonium trihalide and solvent is cooled to 10° before 1 mole of 2-fluoroaniline or 4-fluoroanilin, or a mixture of both, is added. The reaction takes place immediately to produce 4-bromo-2-fluoroaniline.HBr, or 2-bromo-4-fluoroaniline.HBr, or a mixture of the two. The salt is then collected and dried before carrying it up to the next step. Catalyst and solvent are recovered for recycle.
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Synthesis routes and methods IV

Procedure details

N-Bromosuccinimide (160.4 g, 0.90 mol) was added in small portions to a stirred, cooled solution of 2-fluoroaniline (100.0 g, 0.90 mol) in dry dichloromethane (400 ml). The stirred mixture was allowed to warm to 0° C. over 45 min, washed with water and dried (MgSO4). The solvent was removed in vacuo to yield a red solid (180 g) which was steam distilled to give a colourless solid.
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Synthesis routes and methods V

Procedure details

To a solution of o-fluoroaniline (3.9 g) in methylene chloride (50 ml), cooled to -20° under nitrogen, is added a solution of 2,4,4,6-tetrabromocyclohexadienone (35 mmol) in methylene chloride. After several hours, reaction is poured into 15% NaOH solution. The layers are separated and the organic fraction shaken against 15% NaOH solution. The methylene chloride fraction is washed with saturated NaCl solution, dried over calcium sulfate and evaporated to yield 4-bromo-2-fluoroaniline.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Bromo-2-fluoroaniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-fluoroaniline
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4-Bromo-2-fluoroaniline
Reactant of Route 4
4-Bromo-2-fluoroaniline
Reactant of Route 5
4-Bromo-2-fluoroaniline
Reactant of Route 6
4-Bromo-2-fluoroaniline
Customer
Q & A

Q1: What is the role of 4-Bromo-2-fluoroaniline in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis. Its structure, featuring both bromine and fluorine substituents on an aniline core, allows for diverse chemical transformations. For instance, it can undergo various reactions like N-alkylation [], nucleophilic aromatic substitution, and metal-catalyzed coupling reactions. This versatility makes it a valuable precursor in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.

Q2: Can you provide an example of how this compound is used in drug discovery?

A: Researchers utilized this compound in the synthesis of novel 4-anilinoquinazoline derivatives as potential anticancer agents []. By incorporating this compound into the quinazoline scaffold, they investigated its impact on the compounds' cytotoxicity against cancer cell lines. This study highlights the potential of using this compound as a starting point for developing new drug candidates.

Q3: What are the key structural features of this compound, and how are they characterized?

A: this compound (molecular formula: C6H5BrFN, molecular weight: 190.01 g/mol) is characterized by the presence of bromine and fluorine atoms at the 4 and 2 positions of the aniline ring, respectively. Its structure is confirmed using various spectroscopic techniques, including 1H NMR and mass spectrometry []. These techniques provide information about the arrangement of atoms and the presence of specific functional groups within the molecule.

Q4: Are there alternative synthesis routes available for this compound?

A: Yes, researchers have explored different approaches for synthesizing this compound. One method involves a multistep synthesis starting from pyridin-4-ol, showcasing the possibility of utilizing different starting materials and reaction pathways []. Another approach focuses on diazotization and coupling reactions using this compound bromate as the starting material []. Exploring alternative synthetic routes is crucial for optimizing efficiency, cost-effectiveness, and environmental friendliness in chemical production.

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